molecular formula C24H24N4O3S2 B278185 N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea

N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea

Katalognummer B278185
Molekulargewicht: 480.6 g/mol
InChI-Schlüssel: NOGAZYCXNFTFEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Wirkmechanismus

N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea binds to the ATP-binding site of BTK and inhibits its kinase activity, which is required for the activation of downstream signaling pathways in B-cells. By blocking BTK signaling, N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea disrupts the survival and proliferation of B-cells, leading to their death. N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea has also been shown to inhibit the activation of macrophages and dendritic cells, which play a role in the tumor microenvironment.
Biochemical and physiological effects:
N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea has been shown to have potent and selective inhibitory activity against BTK, with an IC50 value in the low nanomolar range. N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea has also demonstrated favorable pharmacokinetic properties, with good oral bioavailability and a long half-life in preclinical models. In addition, N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea has shown minimal off-target effects and toxicity in preclinical studies, suggesting a favorable safety profile.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea in laboratory experiments include its potent and selective inhibition of BTK, its favorable pharmacokinetic properties, and its minimal off-target effects and toxicity. However, the limitations of using N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea include its high cost and limited availability, as well as the potential for resistance development in B-cells over time.

Zukünftige Richtungen

For the development of N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea include the evaluation of its efficacy and safety in clinical trials for the treatment of B-cell malignancies, as well as the investigation of its potential as a combination therapy with other targeted agents. In addition, the development of second-generation BTK inhibitors with improved potency, selectivity, and safety profiles is an active area of research, which may lead to the discovery of new and more effective treatments for B-cell malignancies.

Synthesemethoden

The synthesis of N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea involves several steps, including the preparation of the key intermediate 4-(2-thienylcarbonyl)-1-piperazine carboxylic acid, which is then reacted with 4-aminophenyl thiourea and 2-methoxybenzoyl chloride to form the final product. The synthesis process has been optimized to maximize yield and purity, and the chemical structure of N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea has been confirmed using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis and cell cycle arrest in B-cells. N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea has also demonstrated synergistic effects with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models.

Eigenschaften

Produktname

N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea

Molekularformel

C24H24N4O3S2

Molekulargewicht

480.6 g/mol

IUPAC-Name

2-methoxy-N-[[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C24H24N4O3S2/c1-31-20-6-3-2-5-19(20)22(29)26-24(32)25-17-8-10-18(11-9-17)27-12-14-28(15-13-27)23(30)21-7-4-16-33-21/h2-11,16H,12-15H2,1H3,(H2,25,26,29,32)

InChI-Schlüssel

NOGAZYCXNFTFEB-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4

Kanonische SMILES

COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.